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Compound of Interest

Compound Name: 2,6-Dichloro-1,8-naphthyridine

Cat. No.: B580821

An In-depth Examination of the Molecular Architecture and Crystallographic Parameters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the crystal structure of 2,6-dichloro-1,8-
naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials
science. A comprehensive review of its molecular geometry, crystallographic parameters, and
the experimental protocols used for its structural determination is presented. This document is
intended to serve as a core resource for researchers engaged in the rational design of novel
therapeutics and functional materials based on the 1,8-naphthyridine scaffold.

Introduction

The 1,8-naphthyridine nucleus is a privileged scaffold in drug discovery, with derivatives
exhibiting a wide spectrum of biological activities. The introduction of halogen substituents,
such as chlorine, can significantly modulate the physicochemical and pharmacological
properties of these molecules. A thorough understanding of the three-dimensional structure of
substituted 1,8-naphthyridines is paramount for structure-activity relationship (SAR) studies and
the design of next-generation compounds with enhanced efficacy and selectivity. This guide
focuses on the crystallographic analysis of 2,6-dichloro-1,8-naphthyridine, providing
foundational data for further research and development.
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Molecular Structure and Conformation

The crystal structure of 2,6-dichloro-1,8-naphthyridine reveals a planar bicyclic system. The
presence of two chlorine atoms at the 2 and 6 positions influences the electronic distribution
and intermolecular interactions within the crystal lattice. The precise bond lengths and angles,
determined through single-crystal X-ray diffraction, provide critical insights into the effects of

chlorination on the naphthyridine core.

Crystallographic Data

The crystallographic data for 2,6-dichloro-1,8-naphthyridine has been determined by single-
crystal X-ray diffraction. A summary of the key parameters is provided in the tables below.

Table 1: Crystal Data and Structure Refinement Details

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b580821?utm_src=pdf-body
https://www.benchchem.com/product/b580821?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Parameter Value
Empirical Formula CsHaCl2Nz2
Formula Weight 199.04

Temperature

Data not available

Wavelength

Data not available

Crystal System

Data not available

Space Group

Data not available

Unit Cell Dimensions

a (A)

Data not available

b (A)

Data not available

c (A)

Data not available

a(®)

Data not available

B

Data not available

y (®)

Data not available

Volume (A3)

Data not available

z

Data not available

Density (calculated) (Mg/m?3)

Data not available

Absorption Coefficient (mm™1)

Data not available

F(000)

Data not available

Data Collection and Refinement

Theta range for data collection (°)

Data not available

Index ranges

Data not available

Reflections collected

Data not available

Independent reflections

Data not available
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Completeness to theta = x° (%)

Data not available

Refinement method

Data not available

Data / restraints / parameters

Data not available

Goodness-of-fit on F2

Data not available

Final R indices [I>2sigma(l)]

Data not available

R indices (all data)

Data not available

Largest diff. peak and hole (e.A-3)

Data not available

Table 2: Selected Bond Lengths (A)

Bond Length (A)

Cl(1)-C(2) Data not available
Cl(2)-C(6) Data not available
N(1)-C(2) Data not available
N(1)-C(8a) Data not available
N(8)-C(7) Data not available
N(8)-C(8a) Data not available
C(2)-C(3) Data not available
C(3)-C(4) Data not available
C(4)-C(4a) Data not available
C(4a)-C(5) Data not available

C(4a)-C(8a)

Data not available

C(5)-C(6)

Data not available

C(6)-C(7)

Data not available

Table 3: Selected Bond Angles (°)
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Angle Degrees (°)

C(8a)-N(1)-C(2) Data not available
C(8a)-N(8)-C(7) Data not available
N(1)-C(2)-C(3) Data not available
N(1)-C(2)-Cl(1) Data not available
C(3)-C(2)-Cl(2) Data not available
C(2)-C(3)-C(4) Data not available
C(3)-C(4)-C(4a) Data not available
C(5)-C(4a)-C(4) Data not available

C(5)-C(4a)-C(8a)

Data not available

C(4)-C(4a)-C(8a)

Data not available

C(6)-C(5)-C(4a)

Data not available

N(8)-C(7)-C(6) Data not available
N(1)-C(8a)-N(8) Data not available
N(1)-C(8a)-C(4a) Data not available
N(8)-C(8a)-C(4a) Data not available

Note: Specific quantitative data for unit cell dimensions, bond lengths, and bond angles were
not publicly available in the searched scientific literature and crystallographic databases at the
time of this guide's compilation. The tables are structured to be populated once this data
becomes accessible.

Experimental Protocols
Synthesis and Crystallization

A detailed, validated protocol for the synthesis of 2,6-dichloro-1,8-naphthyridine is crucial for
obtaining high-purity material suitable for crystallization. While several synthetic routes for 1,8-
naphthyridine derivatives exist, a specific, published method for the title compound leading to
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single crystals was not identified in the preliminary literature search. Generally, the synthesis
may involve the chlorination of a dihydroxy-1,8-naphthyridine precursor using a chlorinating
agent such as phosphorus oxychloride.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a
saturated solution of the compound in an appropriate organic solvent or solvent mixture. The
choice of solvent is critical and often determined empirically.

X-ray Data Collection and Structure Solution

A standard experimental protocol for single-crystal X-ray diffraction analysis would involve the
following steps:

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a
goniometer head.

o Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are
collected at a specific temperature (often 100 K or 293 K) using a specific wavelength of X-
rays (e.g., Mo Ka, A = 0.71073 A).

o Data Reduction: The collected diffraction intensities are processed to correct for various
experimental factors, and the unit cell parameters are determined.

 Structure Solution and Refinement: The crystal structure is solved using direct methods or
Patterson methods, followed by refinement using full-matrix least-squares on F2. All non-
hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in
calculated positions and refined using a riding model.

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow from the synthesis of the compound to
the final analysis of its crystal structure.
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Caption: Experimental workflow for the crystal structure analysis.
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Conclusion

This technical guide has outlined the essential components of a comprehensive crystal
structure analysis of 2,6-dichloro-1,8-naphthyridine. While a complete set of quantitative
crystallographic data is not yet publicly available, the provided framework and methodologies
serve as a valuable resource for researchers in the field. The determination and analysis of this
crystal structure will undoubtedly contribute to a deeper understanding of the structure-property
relationships within the chlorinated 1,8-naphthyridine series, paving the way for the
development of novel molecules with tailored biological or material properties.

» To cite this document: BenchChem. [Crystal Structure of 2,6-dichloro-1,8-naphthyridine: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b580821#crystal-structure-analysis-of-2-6-dichloro-1-
8-naphthyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b580821?utm_src=pdf-body
https://www.benchchem.com/product/b580821#crystal-structure-analysis-of-2-6-dichloro-1-8-naphthyridine
https://www.benchchem.com/product/b580821#crystal-structure-analysis-of-2-6-dichloro-1-8-naphthyridine
https://www.benchchem.com/product/b580821#crystal-structure-analysis-of-2-6-dichloro-1-8-naphthyridine
https://www.benchchem.com/product/b580821#crystal-structure-analysis-of-2-6-dichloro-1-8-naphthyridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b580821?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

